molecular formula C13H16N2 B126138 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole CAS No. 1035092-07-9

5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole

Cat. No. B126138
CAS RN: 1035092-07-9
M. Wt: 200.28 g/mol
InChI Key: XPSNOXNONNFMKA-UHFFFAOYSA-N
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Description

The compound "5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole" is a derivative of the pyrazole class, which is known for its significance in pharmaceutical and agrochemical industries due to the diverse biological activities these compounds exhibit. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a substituted pyrazole with a methyl group at the 5-position and a 4-(propan-2-yl)phenyl group at the 3-position.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, as seen in the synthesis of related compounds. For instance, the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol involved a condensation reaction followed by crystal growth using a solvent evaporation technique . Similarly, a one-pot, four-component condensation reaction was used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . These methods suggest that the synthesis of "this compound" could also be achieved through a multi-component reaction, possibly involving a condensation step.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, which revealed the compound crystallizes in the monoclinic system with specific unit cell parameters . Similarly, the structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was elucidated by X-ray analysis, showing a planar conformation . These studies indicate that detailed structural analysis of "this compound" would likely involve similar techniques to determine its conformation and crystalline properties.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, often influenced by their substituents. For instance, the reaction of a pyrazolone derivative with copper(II) ions resulted in the formation of a complex, demonstrating the compound's ability to act as a ligand . The presence of different functional groups on the pyrazole ring can significantly affect its reactivity and the type of chemical reactions it can undergo. Therefore, "this compound" may also exhibit unique reactivity patterns based on its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse. For example, the thermal stability and decomposition kinetics of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were studied using thermogravimetric analysis, revealing stability up to 160 °C . Dielectric studies on the same compound showed frequency-dependent behavior of dielectric constant and loss . These findings suggest that "this compound" would also have specific thermal and dielectric properties that could be characterized using similar analytical techniques.

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole is a derivative within the broad class of pyrazoles, known for their significant role in medicinal chemistry and organic synthesis. Pyrazoles, including methyl-substituted ones, have been explored for their potential in producing compounds with a wide spectrum of biological activities. The synthesis of these derivatives has been of particular interest due to their medicinal scaffolds, highlighting their importance in drug discovery and development processes.

Methyl-linked pyrazoles, for example, are potent medicinal scaffolds exhibiting a wide spectrum of biological activities, suggesting that this compound could similarly hold significant medicinal value. The detailed synthetic approaches and medical significances of these derivatives are well-documented, emphasizing their role in generating new leads with high efficacy and potentially lower microbial resistance (Sharma et al., 2021).

Heterocyclic Compound Synthesis

The compound's relevance extends to its utility in synthesizing heterocyclic compounds. For instance, derivatives of pyrazoline have been employed as building blocks for constructing a variety of heterocycles, such as imidazoles, thiazoles, and pyridines, showcasing the versatility of pyrazoline-based compounds in organic chemistry. This utility is grounded in the unique reactivity of such derivatives, offering mild reaction conditions for generating a diverse array of heterocyclic compounds and dyes from various precursors, including amines and phenols (Gomaa & Ali, 2020).

Pharmacological Applications

Pharmacologically, pyrazole derivatives, including this compound, may have significant implications. The scaffold has been associated with various pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These activities underline the potential of pyrazoline and its derivatives in the development of new therapeutic agents, where the molecular structure can be tailored for specific biological targets (Shaaban et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole”, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research on “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole” could include studying its synthesis, properties, and potential applications. This could involve exploring its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSNOXNONNFMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571573
Record name 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035092-07-9
Record name 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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